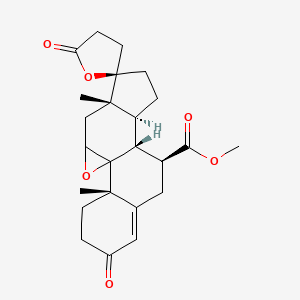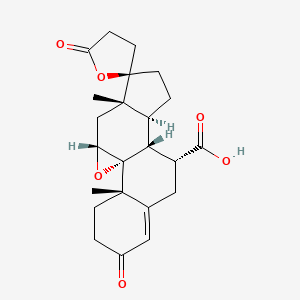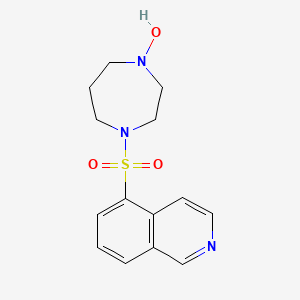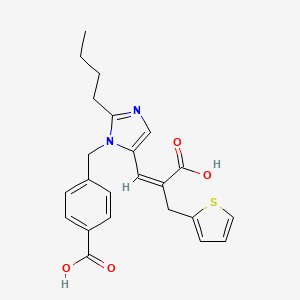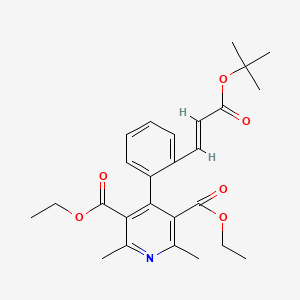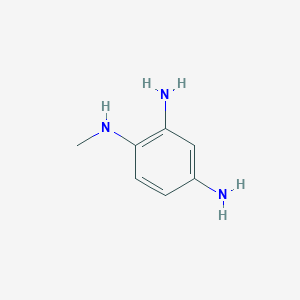
n1-Methylbenzene-1,2,4-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n1-Methylbenzene-1,2,4-triamine: is a degradation product of bendamustine hydrochloride, an alkylating antitumor agent. Bendamustine hydrochloride is used in the treatment of chronic lymphocytic leukemia and B-cell non-Hodgkin’s lymphoma. Impurities in pharmaceutical compounds are critical to the quality and safety of the drug product, and their identification and characterization are essential to ensure the efficacy and safety of the medication .
Mechanism of Action
Target of Action
Bendamustine, the parent compound of Bendamustine Related Impurity 4, primarily targets DNA within cells . It forms electrophilic alkyl groups that covalently bond to other molecules .
Mode of Action
As an alkylating agent, Bendamustine causes intra- and inter-strand crosslinks between DNA bases . This results in cell death, affecting both active and quiescent cells
Biochemical Pathways
Bendamustine’s action leads to widespread DNA damage, preventing timely DNA repair . This culminates in the inhibition of mitotic checkpoints
Pharmacokinetics
Bendamustine concentrations peak at the end of intravenous infusion, with subsequent elimination being triphasic . The intermediate half-life is approximately 40 minutes . Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity
Result of Action
The result of Bendamustine’s action is cell death due to the intra- and inter-strand crosslinks between DNA bases
Action Environment
The action, efficacy, and stability of Bendamustine and its related impurities can be influenced by various environmental factors. These factors can include storage conditions, exposure to light, and temperature . .
This compound could be used for analytical method development, method validation, quality control application for Abbreviated New Drug Application (ANDA), or during commercial production of Bendamustine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of n1-Methylbenzene-1,2,4-triamine involves the degradation of bendamustine hydrochloride under stressed conditions such as temperature, humidity, and photolysis. The degradation products are isolated using high-performance liquid chromatography and further characterized using techniques like Q-TOF/MS and nuclear magnetic resonance .
Industrial Production Methods: In an industrial setting, the preparation of this compound would involve controlled degradation of bendamustine hydrochloride under specific conditions to simulate the impurities that may form during the shelf-life of the drug product. This process ensures that the impurity profiles are well understood and can be controlled within acceptable limits .
Chemical Reactions Analysis
Types of Reactions: n1-Methylbenzene-1,2,4-triamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in reduced forms of the impurity.
Substitution: Substitution reactions, particularly involving the chloroethyl groups, are common.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reduction can be achieved using reagents like sodium borohydride.
Substitution Reagents: Substitution reactions often involve nucleophiles such as hydroxide ions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
n1-Methylbenzene-1,2,4-triamine has several scientific research applications:
Chemistry: It is used in the study of degradation pathways and impurity profiling of pharmaceutical compounds.
Biology: The compound is studied for its biological activity and potential effects on cellular processes.
Medicine: Research on this compound helps in understanding the safety and efficacy of bendamustine hydrochloride as a medication.
Industry: The compound is used in quality control and stability studies to ensure the safety and efficacy of pharmaceutical products
Comparison with Similar Compounds
Bendamustine Hydrochloride: The parent compound from which n1-Methylbenzene-1,2,4-triamine is derived.
Bendamustine Deschloro Dimer: Another degradation product of bendamustine hydrochloride.
Bendamustine Hydrochloride Mannitol Ester: A related impurity formed during the preparation of bendamustine hydrochloride
Uniqueness: this compound is unique due to its specific degradation pathway and the conditions under which it forms. Its presence and concentration in the drug product can provide insights into the stability and shelf-life of bendamustine hydrochloride .
Properties
IUPAC Name |
1-N-methylbenzene-1,2,4-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILHLCVBOALKHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
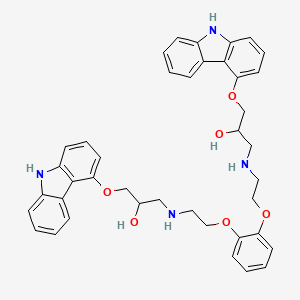
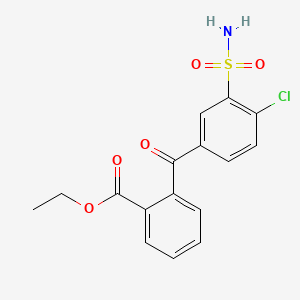
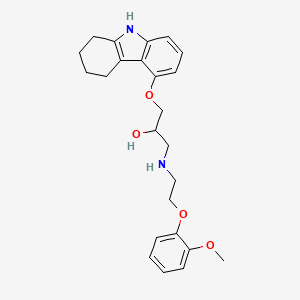
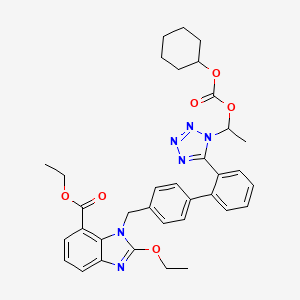
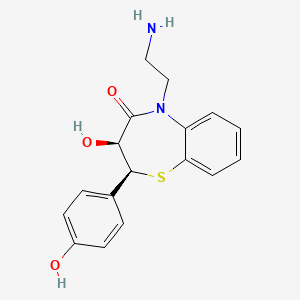
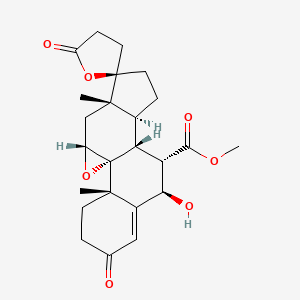
![methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate](/img/structure/B600954.png)
